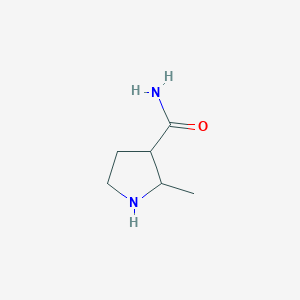
2-Methylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyrrolidine-3-carboxamide is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with a methyl group at the second position and a carboxamide group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent like methanol and a catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow synthesis. This method involves passing the starting materials through a column packed with a catalyst like Raney® nickel, using a low boiling point alcohol such as 1-propanol at high temperatures . This approach offers advantages in terms of reaction time, safety, and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 2-Methylpyrrolidine-3-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Methylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with proteins, affecting their function . Molecular docking studies have shown that it can interact with gamma tubulin, suggesting a potential anticancer mechanism .
Comparaison Avec Des Composés Similaires
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: 2-Methylpyrrolidine-3-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the pyrrolidine ring. This structural feature enhances its biological activity and selectivity compared to other pyrrolidine derivatives . For example, pyrrolidine-2-one lacks the carboxamide group, which reduces its ability to form hydrogen bonds with target proteins .
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-methylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-4-5(6(7)9)2-3-8-4/h4-5,8H,2-3H2,1H3,(H2,7,9) |
Clé InChI |
JSTGKFVPMGCPSL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCN1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


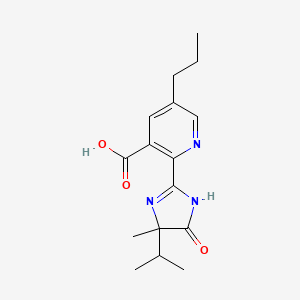
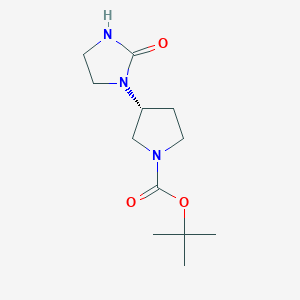
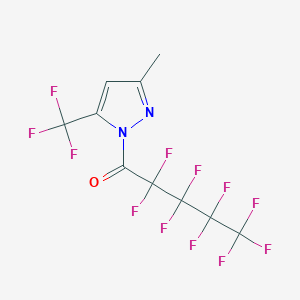
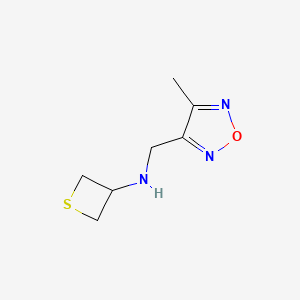
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
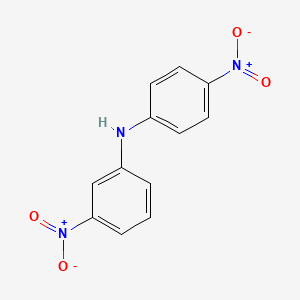

![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
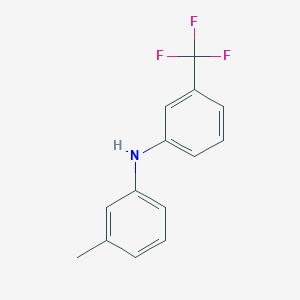

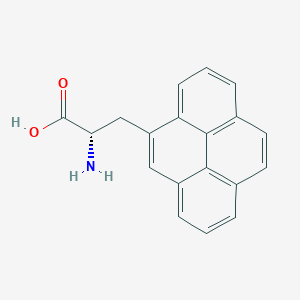
![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)


